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molecular formula C12H7ClFN3 B8796880 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine

8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine

Cat. No. B8796880
M. Wt: 247.65 g/mol
InChI Key: VQASDAOKDMSTKB-UHFFFAOYSA-N
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Patent
US07709468B2

Procedure details

Into a 1-Neck round-bottom flask was added 2-bromo-1-(4-fluorophenyl)ethanone (125 g, 564 mmol) and 3-chloropyrazin-2-amine (128.9 g, 965.2 mmol) followed by ACN (750 mL). The mixture was stirred at reflux for about 24 h. The reaction mixture was cooled to about 45° C. before the solvent was removed in vacuo to yield a brown solid. The brown solid was suspended in water (500 mL) and basified, whilst stirring, with 2.5N NaOH (500 mL). The mixture was then stirred for about 30 min then re-acidified with 5N HCl (300 mL) and extracted with DCM (5×1000 mL). The combined organic layers were filtered from the insoluble material, washed with water (750 mL), followed by washing with 2.5N HCl (4×750 mL), 2.5N NaOH (500 mL) and water (2×500 mL), then dried over MgSO4 and filtered. The filtrate was eluted through a Florisil® pad (3 inch diameter×3 inch depth), washing with repeated amounts of DCM until no product detected by TLC. The organic solvent was removed in vacuo to yield a yellow solid, which was suspended in 2-propanol (500 mL) at about 80° C. for about 15 min and then cooled to about 30° C. The solid was filtered, washing with petroleum ether [bp 30-60° C.] (2×100 mL) and heptane (2×100 mL) to remove impurities, dried in vacuo at 45° C. to yield the title compound (78.2 g, 55.4%): LC/MS (Table 1, Method g) Rt=2.48 min; MS m/z: 248.2 (M+H)+.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
128.9 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
55.4%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[Cl:12][C:13]1[C:14]([NH2:19])=[N:15][CH:16]=[CH:17][N:18]=1.C(#N)C.[OH-].[Na+]>O.CC(O)C>[Cl:12][C:13]1[C:14]2[N:15]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=3)[N:19]=2)[CH:16]=[CH:17][N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
128.9 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
STIRRING
Type
STIRRING
Details
The mixture was then stirred for about 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
re-acidified with 5N HCl (300 mL) and extracted with DCM (5×1000 mL)
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered from the insoluble material
WASH
Type
WASH
Details
washed with water (750 mL)
WASH
Type
WASH
Details
by washing with 2.5N HCl (4×750 mL), 2.5N NaOH (500 mL) and water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was eluted through a Florisil® pad (3 inch diameter×3 inch depth)
WASH
Type
WASH
Details
washing with repeated amounts of DCM until no product
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid, which
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 30° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washing with petroleum ether [bp 30-60° C.] (2×100 mL) and heptane (2×100 mL)
CUSTOM
Type
CUSTOM
Details
to remove impurities
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=C(N2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 78.2 g
YIELD: PERCENTYIELD 55.4%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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